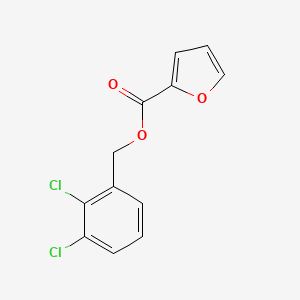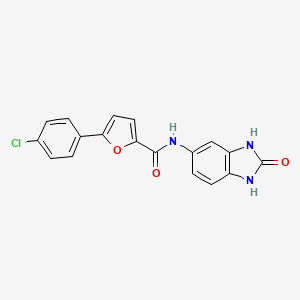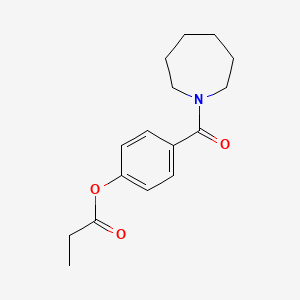
2,3-dichlorobenzyl 2-furoate
Overview
Description
2,3-dichlorobenzyl 2-furoate (DCBF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCBF is a synthetic organic compound that belongs to the family of benzyl esters. It has a molecular formula of C14H9Cl2O2 and a molecular weight of 295.13 g/mol. DCBF is a white to pale yellow crystalline powder that is highly soluble in organic solvents.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzyl 2-furoate is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms and insects, leading to their death. This compound has also been found to inhibit the growth of various microorganisms by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is considered safe for use in various applications. It has been shown to have no significant adverse effects on human health or the environment. However, further studies are required to understand the long-term effects of this compound exposure.
Advantages and Limitations for Lab Experiments
2,3-dichlorobenzyl 2-furoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has a wide range of applications and can be used in various fields such as medicine, agriculture, and biotechnology. However, this compound has some limitations, such as its low solubility in water, which can limit its use in aqueous solutions.
Future Directions
There are several future directions for the use of 2,3-dichlorobenzyl 2-furoate in scientific research. One potential application is in the development of new drugs for the treatment of bacterial and fungal infections. This compound has shown promising results in inhibiting the growth of various microorganisms and could be used as a lead compound for the development of new drugs. Another potential application is in the field of agriculture, where this compound could be used as an insecticide to control various insect pests. Further studies are required to understand the full potential of this compound and its applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its insecticidal properties and has shown promising results against various insect pests. Further studies are required to understand the full potential of this compound and its applications in various fields.
Scientific Research Applications
2,3-dichlorobenzyl 2-furoate has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its insecticidal properties and has shown promising results against various insect pests.
properties
IUPAC Name |
(2,3-dichlorophenyl)methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-4-1-3-8(11(9)14)7-17-12(15)10-5-2-6-16-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJISSPFUXIMEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4405058.png)
![1-[4-(4-biphenylyloxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405064.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4405066.png)

![3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4405073.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine hydrochloride](/img/structure/B4405085.png)
![1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405094.png)
![N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4405102.png)

![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4405134.png)
![1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405143.png)
![methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate](/img/structure/B4405150.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4405155.png)
![4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405158.png)